1,4-Butane diisothiocyanate

Description

Overview of Isothiocyanate Chemistry in Contemporary Research

In contemporary research, isothiocyanates are extensively studied for their diverse applications. They are integral to the synthesis of a wide array of compounds, including thioureas and various heterocyclic structures. chemrxiv.org The isothiocyanate functional group's ability to readily react with nucleophiles makes it a valuable tool for chemical transformations. lookchem.com The synthesis of isothiocyanates itself is an active area of research, with methods categorized based on starting materials such as primary amines and other nitrogenous or non-nitrogenous precursors. rsc.org

Isothiocyanates are also a focal point in biochemistry and medicinal chemistry. chemrxiv.org Many naturally occurring isothiocyanates, often found in cruciferous vegetables of the Brassicaceae family, exhibit a range of biological activities. rjpharmacognosy.irnih.gov These properties have spurred investigations into their potential as therapeutic agents. nih.gov

Contextualization of 1,4-Butane Diisothiocyanate within the Diisothiocyanate Class

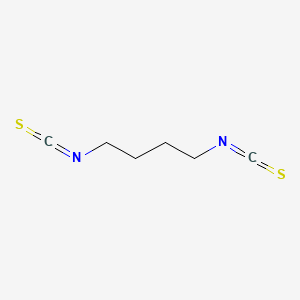

This compound, also known as tetramethylene diisothiocyanate, is a member of the diisothiocyanate class, meaning it possesses two isothiocyanate groups within its molecular structure. ontosight.ai The chemical formula for this compound is C₆H₈N₂S₂. ontosight.ai The presence of two reactive isothiocyanate groups, one at each end of a four-carbon butane (B89635) chain, makes it a highly reactive molecule capable of undergoing various chemical reactions, including nucleophilic addition and substitution. lookchem.comontosight.ai This bifunctionality allows it to act as a crosslinking agent or as a monomer in the production of polymers. lookchem.comontosight.ai

Distinctions from Diisocyanates (e.g., 1,4-Butane Diisocyanate)

A crucial distinction exists between diisothiocyanates and their oxygen-containing analogs, diisocyanates. While both are reactive compounds used in polymer synthesis, their resulting products and applications can differ significantly. 1,4-Butane diisocyanate (BDI) is a key monomer in the synthesis of polyurethanes, particularly for biomedical applications. 4medchem.comnih.govresearchgate.net Polyurethanes derived from BDI are noted for their biocompatibility, as their degradation products can be naturally occurring substances. 4medchem.com For instance, BDI-based polyurethanes degrade to produce putrescine, a compound involved in cell growth and differentiation, which is advantageous for applications in tissue engineering. 4medchem.com

In contrast, this compound contains sulfur atoms in place of oxygen atoms in the functional groups. This substitution influences the reactivity and the properties of the resulting polymers. While BDI is used to create polyurethanes, this compound is used in the synthesis of sulfur-containing polymers. lookchem.comontosight.ai

Historical Perspectives on this compound Research

Historically, research on aliphatic diisocyanates like 1,4-butane diisocyanate has been driven by the need for non-toxic alternatives to aromatic diisocyanates for biomedical applications. 4medchem.com The potential of 1,4-butane diisocyanate was recognized as early as 1998 for producing polyurethanes for applications such as meniscal prostheses. 4medchem.comnih.gov Extensive in-vivo studies later confirmed the biocompatibility of BDI-based polyurethanes. 4medchem.com

While the historical focus has been more prominent on the diisocyanate counterpart, this compound has been utilized as a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. lookchem.com Its high reactivity has made it a subject of interest in synthetic organic chemistry. lookchem.com

Emerging Research Trajectories and Potential Applications of this compound

Emerging research continues to explore the utility of this compound. Its ability to act as a monomer is being investigated for the production of novel polymers with unique properties conferred by the presence of sulfur. lookchem.com These sulfur-containing polymers may find applications in materials science.

Furthermore, given the broad spectrum of biological activities associated with isothiocyanates, there is potential for investigating this compound and its derivatives for various biomedical applications. The compound's bifunctionality offers possibilities for designing new molecules with specific therapeutic or diagnostic functions. The synthesis of new biodegradable polymers containing sulfur is also an area of interest, with 1,4-butanedithiol, a related compound, already being used in such applications. wikipedia.org

Interactive Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂S₂ | ontosight.aithermofisher.comscbt.com |

| Molecular Weight | 172.27 g/mol | lookchem.comscbt.comsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid or off-white solid | lookchem.comontosight.aifishersci.com |

| Melting Point | 29-33 °C | lookchem.comsigmaaldrich.comfishersci.com |

| Boiling Point | 170 °C at 11 mmHg | lookchem.comfishersci.com |

| Density | 1.061 g/cm³ at 20°C | ontosight.ai |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, acetone), insoluble in water | ontosight.ai |

| CAS Number | 4430-51-7 | thermofisher.comscbt.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-diisothiocyanatobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S2/c9-5-7-3-1-2-4-8-6-10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSISCMPUAGVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C=S)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196121 | |

| Record name | 1,4-Butane diisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-51-7 | |

| Record name | 1,4-Diisothiocyanatobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butane diisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butane diisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butane diisothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1,4 Butane Diisothiocyanate

Established Synthesis Pathways for 1,4-Butane Diisothiocyanate

The traditional synthesis of this compound relies on the conversion of the primary amino groups of 1,4-diaminobutane (B46682) into isothiocyanate functionalities. This transformation has been historically accomplished through several key reactions.

Reaction of 1,4-Diaminobutane with Thiophosgene (B130339)

The reaction of primary amines with thiophosgene (CSCl₂) is a classic and widely recognized method for preparing isothiocyanates. nih.gov In the case of this compound, this involves treating 1,4-diaminobutane with two equivalents of thiophosgene. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct that is formed.

H₂N-(CH₂)₄-NH₂ + 2 CSCl₂ → S=C=N-(CH₂)₄-N=C=S + 4 HCl

While effective, this method's primary drawback is the high toxicity and hazardous nature of thiophosgene, which has prompted the development of alternative, safer synthetic routes. beilstein-journals.org

Reaction of 1,4-Diaminobutane with Phosphorus Pentasulfide

Phosphorus pentasulfide (P₄S₁₀) is a powerful thionating agent, widely used to convert carbonyl compounds into their corresponding thiocarbonyls. While its primary application is not the direct conversion of amines to isothiocyanates, its reactivity suggests a potential, albeit less common, pathway. The reaction would theoretically involve the thionation of an intermediate derived from the diamine. However, this method is not as established or straightforward for isothiocyanate synthesis compared to other routes and often requires harsh reaction conditions. The literature predominantly focuses on other applications of P₄S₁₀, and its use for the synthesis of this compound from the corresponding diamine is not a preferred method.

Synthesis via Desulfuration of Dithiocarbamate (B8719985) Intermediates

The most prevalent and versatile method for synthesizing isothiocyanates involves the formation and subsequent desulfurization of dithiocarbamate salts. nih.gov This two-step process is generally applicable to a wide range of primary amines, including 1,4-diaminobutane.

First, the diamine is reacted with carbon disulfide (CS₂) in the presence of a base (such as potassium hydroxide (B78521) or an organic amine like triethylamine) to form a stable dithiocarbamate salt intermediate. For 1,4-diaminobutane, this results in the formation of a bis-dithiocarbamate salt.

H₂N-(CH₂)₄-NH₂ + 2 CS₂ + 2 KOH → K⁺⁻S(S)C-NH-(CH₂)₄-NH-C(S)S⁻K⁺ + 2 H₂O

Second, this intermediate is treated with a desulfurizing agent, which facilitates the elimination of a sulfur species to yield the final diisothiocyanate product. beilstein-journals.org A variety of reagents can be used for this step, including cyanuric chloride (TCT), lead nitrate, and tosyl chloride. nih.govbeilstein-journals.org This strategy avoids the use of highly toxic thiophosgene and is often amenable to one-pot procedures, making it a more practical and safer alternative. beilstein-journals.org

Catalytic and Non-Catalytic Approaches in this compound Synthesis

The synthesis of this compound can be influenced by both catalytic and non-catalytic conditions. While many traditional methods rely on stoichiometric reagents, the role of catalysts or promoters is crucial for enhancing reaction efficiency.

Impact of Catalysts on Reaction Kinetics and Yield

In the context of diisothiocyanate synthesis, "catalysts" often refer to bases or other promoters that facilitate key steps in the reaction mechanism.

Desulfurylation Promoters: The "desulfurizing agents" used in the dithiocarbamate method, such as cyanuric chloride, are technically stoichiometric reagents rather than catalysts. However, their efficiency is paramount to the success of the synthesis. The development of new, highly efficient desulfurizing agents is a key area of research aimed at improving reaction kinetics and yields under milder conditions.

The table below illustrates the effectiveness of a modern desulfurization protocol using cyanuric chloride (TCT) for the synthesis of various isothiocyanates from their corresponding amines, highlighting the high yields achievable with this method. While 1,4-diaminobutane is not specifically listed, the data for analogous primary amines demonstrate the broad applicability and efficiency of this approach.

| Starting Amine | Solvent System | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|

| Aniline | CH₂Cl₂/H₂O | 1 | 61 |

| 4-Fluoroaniline | H₂O | 2.5 | 95 |

| 4-Chloroaniline | DMAc/H₂O | 20 | 70 |

| Benzylamine | H₂O | 2.5 | 90 |

| Phenethylamine | H₂O | 2.5 | 93 |

Table 1: Isolated yields for the synthesis of various isothiocyanates via the dithiocarbamate desulfurization method using TCT. Data adapted from a general one-pot process. beilstein-journals.org

Novel Synthetic Routes and Optimization Strategies

A significant optimization is the development of one-pot synthetic processes conducted in aqueous conditions. beilstein-journals.org For the dithiocarbamate route, performing both the salt formation and the subsequent desulfurization in a single reactor without isolating the intermediate saves time, reduces solvent waste, and simplifies the procedure. Using water as a solvent is a key aspect of green chemistry, drastically reducing the reliance on volatile organic compounds. beilstein-journals.org

The exploration of new desulfurizing agents is another critical optimization strategy. While classic reagents are effective, they can be toxic or require harsh conditions. Modern alternatives are sought to be more benign and efficient.

The table below compares several desulfurizing agents used in the dithiocarbamate pathway, highlighting the trend towards milder and more efficient reagents.

| Desulfurizing Agent | Key Advantages | Reference |

|---|---|---|

| Thiophosgene | Classic, effective for various amines | nih.gov |

| Lead Nitrate | Historical reagent | nih.gov |

| Tosyl Chloride | Allows for in-situ generation of dithiocarbamate | nih.gov |

| Cyanuric Chloride (TCT) | High yields, suitable for one-pot aqueous synthesis | beilstein-journals.org |

| Iodine | Mild conditions, good yields | nih.gov |

Table 2: Comparison of selected desulfurizing agents for isothiocyanate synthesis.

Furthermore, microwave-assisted synthesis has emerged as a technique to dramatically reduce reaction times and, in some cases, improve yields for the preparation of isothiocyanates. nih.gov These novel approaches collectively contribute to making the synthesis of compounds like this compound more sustainable and efficient.

Exploration of Green Chemistry Principles in Synthesis

Traditional methods for the synthesis of isothiocyanates often involve hazardous reagents such as thiophosgene. Modern synthetic chemistry, however, is increasingly focused on the adoption of green chemistry principles to minimize environmental impact and enhance safety. In the context of this compound synthesis, this involves exploring alternative, less toxic reagents and more sustainable reaction conditions.

One prominent green approach is the use of water as a solvent. The synthesis of isothiocyanates from primary amines and carbon disulfide can be efficiently mediated by reagents like sodium persulfate in an aqueous medium. This method offers significant advantages by avoiding volatile and toxic organic solvents. Another key principle of green chemistry is the use of catalysis to improve reaction efficiency. Amine-catalyzed sulfurization of isocyanides with elemental sulfur represents a more sustainable route to isothiocyanates, minimizing the use of hazardous reagents.

Microwave-assisted synthesis has also emerged as a green technique applicable to isothiocyanate synthesis. This method can significantly reduce reaction times and energy consumption compared to conventional heating. For the synthesis of this compound, these green principles can be applied by starting from 1,4-diaminobutane and employing aqueous conditions, catalytic systems, or microwave irradiation to facilitate the conversion to the diisothiocyanate, thereby aligning the synthesis with environmentally benign practices.

Stereoselective Synthesis Approaches

Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules with specific biological activities. While this compound itself is an achiral molecule, its derivatives can possess stereogenic centers. The development of stereoselective methods for the synthesis and reaction of isothiocyanates is therefore of significant interest.

Research has demonstrated the feasibility of synthesizing chiral isothiocyanates with low racemization. For instance, optically active amines can be converted to their corresponding isothiocyanates while preserving the stereochemical integrity of the chiral center. This is crucial when incorporating the isothiocyanate group into complex, stereochemically defined molecules.

Furthermore, isothiocyanates can participate in stereoselective reactions. A notable example is the enantioselective Mannich reaction of isothiocyanato N-acyloxazolidinones, which allows for the controlled formation of new stereocenters. This type of reaction highlights the potential for developing stereoselective transformations involving the isothiocyanate functionality, which could be extended to derivatives of this compound to create complex chiral architectures.

Derivatization and Functionalization of this compound

The two isothiocyanate groups in this compound offer two reactive sites for a variety of chemical transformations, making it an excellent monomer for polymerization and a versatile precursor for the synthesis of more complex molecules.

Synthesis of Heterocyclic Compounds Utilizing this compound

Isothiocyanates are well-established precursors for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. The electrophilic carbon of the isothiocyanate group readily reacts with nucleophiles, initiating cyclization reactions to form stable ring systems. Given its bifunctional nature, this compound can be utilized to synthesize bis-heterocyclic compounds or to form part of a larger heterocyclic ring.

The reaction of isothiocyanates with compounds containing amino and other nucleophilic groups can lead to the formation of various heterocycles such as thiazoles, thiadiazoles, and triazoles. For example, the reaction of an isothiocyanate with a hydrazine (B178648) derivative can yield a triazole, while reaction with an aminothiol (B82208) can lead to a thiazole. By using this compound, these reactions can be performed at both ends of the molecule, leading to symmetrical bis-heterocyclic structures linked by a butyl chain. The specific heterocyclic system formed depends on the nature of the reacting partner and the reaction conditions.

The following table provides examples of heterocyclic systems that can be synthesized from isothiocyanate precursors.

| Reactant | Heterocyclic Product |

| Hydrazine derivatives | Triazoles |

| Aminothiol derivatives | Thiazoles |

| Amidines | Thiadiazoles |

Mannich Base Formation with this compound Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine, leading to the formation of a β-amino carbonyl compound known as a Mannich base. While the classical Mannich reaction involves carbonyl compounds, analogous reactions with other electrophiles are known.

Recent research has shown that isothiocyanates can participate in enantioselective Mannich-type reactions. For instance, the reaction of an isothiocyanato N-acyloxazolidinone with an imine in the presence of a chiral catalyst can proceed with high stereoselectivity. This demonstrates that the isothiocyanate group can act as a suitable electrophile in such transformations.

In the context of this compound, it is conceivable that its derivatives could undergo Mannich-type reactions. For example, a compound containing an active methylene (B1212753) group could first be reacted with one of the isothiocyanate groups of this compound. The resulting adduct, still containing a reactive isothiocyanate, could then potentially undergo a Mannich-type reaction with an amine and an aldehyde at the other end of the molecule, leading to complex, functionalized structures.

Polyurethane and Polyurea Synthesis utilizing this compound as a Monomer

This compound is a valuable monomer for the synthesis of sulfur-containing polymers, namely polythiourethanes and polythioureas. These polymers are analogues of polyurethanes and polyureas, where the oxygen atoms in the urethane (B1682113) or urea (B33335) linkages are replaced by sulfur atoms. This substitution can impart unique properties to the resulting polymers, such as altered thermal stability and refractive index.

Polythiourethanes are synthesized through the reaction of a diisothiocyanate with a diol (a polyol). The reaction involves the nucleophilic attack of the hydroxyl group of the polyol on the electrophilic carbon of the isothiocyanate group.

Similarly, polythioureas are formed from the reaction of a diisothiocyanate with a diamine. The amino groups of the diamine act as nucleophiles, attacking the isothiocyanate groups to form thiourea (B124793) linkages. The bifunctionality of this compound allows it to act as a chain extender or a crosslinker in these polymerization reactions, leading to the formation of linear or crosslinked polymers, respectively.

The properties of the resulting polythiourethanes and polythioureas can be tailored by the choice of the comonomer (polyol or diamine). For example, using a flexible polyol will result in a more elastomeric polymer, while a rigid diamine will lead to a more rigid material.

Polymerization Kinetics and Mechanism with Polyols

The following table summarizes kinetic data for the polymerization of 4,4'-diphenylmethane diisocyanate (MDI), a common aromatic diisocyanate, with 1,4-butanediol (B3395766). This data provides an indication of the reaction rates that can be expected in polyurethane synthesis.

| Temperature (°C) | Rate Constant (L mol⁻¹ s⁻¹) | Activation Energy (kJ/mol) |

| 50 | 0.00012 | 52 |

| 60 | 0.00025 | 52 |

| 70 | 0.00050 | 52 |

| Data is for the reaction of MDI with a polyester (B1180765) polyol and 1,4-butanediol and should be considered as illustrative for a typical polyurethane system. |

It is important to note that the isothiocyanate group is generally less reactive than the isocyanate group towards nucleophiles like alcohols. Therefore, the polymerization of this compound with polyols is expected to proceed at a slower rate compared to its diisocyanate counterpart under similar conditions. Catalysts, such as tertiary amines or organometallic compounds, are often employed to increase the reaction rate.

The mechanism of polyurethane formation involves the nucleophilic attack of the alcohol on the electrophilic carbon of the isocyanate group, forming a urethane linkage. The analogous reaction with an isothiocyanate proceeds via a similar mechanism to form a thiourethane linkage.

Influence of Co-Monomers and Chain Extenders (e.g., 1,4-Butanediol)

In the synthesis of polymers from this compound, the incorporation of co-monomers and chain extenders plays a pivotal role in tailoring the properties of the final material. One of the most significant chain extenders used in analogous polyurethane chemistry is 1,4-butanediol (BDO), and its principles of operation can be extended to polythiocarbamate synthesis. BDO is a linear, aliphatic diol that can react with the isothiocyanate groups of this compound to form thiocarbamate linkages, thereby extending the polymer chain.

The reaction between the hydroxyl (-OH) groups of 1,4-butanediol and the isothiocyanate (-NCS) groups of this compound results in the formation of a polythiocarbamate. The structure and properties of this resulting polymer are highly dependent on the characteristics of the chain extender.

Key characteristics of 1,4-Butanediol as a chain extender:

Linearity and Functionality: As a difunctional reactant, 1,4-butanediol acts as a chain extender, promoting linear polymer growth. Its linear structure contributes to the formation of crystalline "hard segments" within the polymer matrix.

Reactivity: The primary hydroxyl groups of 1,4-butanediol exhibit high reactivity towards isocyanate and, by extension, isothiocyanate groups. This reactivity ensures efficient polymerization.

Influence on Polymer Properties: The incorporation of 1,4-butanediol as a chain extender can significantly enhance the mechanical properties of the resulting polymer, such as hardness, durability, and thermal stability. In MDI-based polyurethane systems, for instance, BDO provides a good balance of hardness and low-temperature flexibility.

The stoichiometry of the system, calculated using molar equivalents, is crucial for achieving a consistent and well-defined polymer network. The reaction is typically conducted under anhydrous conditions, as the presence of water can lead to undesirable side reactions. google.com Reactants may be preheated to temperatures of at least 100°C to facilitate the reaction. google.com

Table 1: Properties of 1,4-Butanediol Relevant to its Function as a Chain Extender

| Property | Value | Significance in Polymerization |

| Molecular Weight | 90.12 g/mol | Influences the molar ratio calculations for stoichiometry. |

| Hydroxyl Value | 1245 mg KOH/g | A measure of the concentration of hydroxyl groups available for reaction. |

| Functionality | 2 | Ensures linear chain extension rather than cross-linking. |

| Melting Point | ~20°C | Can be a solid or viscous liquid at room temperature, which may necessitate heating for processing. google.com |

| Boiling Point | 230°C | High boiling point allows for reactions to be carried out at elevated temperatures without significant loss of monomer. |

Uncatalyzed Polymerization Strategies

While catalysts are often employed to accelerate polymerization reactions, there is interest in developing uncatalyzed strategies to avoid potential contamination of the final product with catalyst residues. In the context of this compound, uncatalyzed polymerization would rely on the inherent reactivity of the isothiocyanate groups with a suitable co-monomer, such as a diol or a diamine.

The reaction between an isothiocyanate and an alcohol (to form a thiocarbamate) or an amine (to form a thiourea) can proceed without a catalyst, although typically at a slower rate compared to catalyzed reactions. The feasibility and rate of uncatalyzed polymerization are influenced by several factors:

Reaction Temperature: Increasing the reaction temperature generally increases the rate of polymerization. For bulk polymerization processes, reactants can be maintained at temperatures of at least 100°C for extended periods to facilitate the reaction. google.com

Reactivity of Monomers: The inherent reactivity of the functional groups is a key factor. Isothiocyanates are generally less reactive than their isocyanate counterparts, which may necessitate more forcing conditions (e.g., higher temperatures or longer reaction times) for uncatalyzed polymerization.

Steric Hindrance: The steric environment around the reacting functional groups can influence the reaction rate. Less sterically hindered monomers will typically react more readily.

Detailed research findings specifically on the uncatalyzed polymerization of this compound are not extensively available in the public domain, indicating a potential area for further investigation. However, the principles of uncatalyzed step-growth polymerization provide a theoretical framework for such strategies.

Advanced Spectroscopic Characterization in Synthetic Research

Spectroscopic techniques are indispensable tools in the synthesis and characterization of this compound and its derivatives. They provide crucial information about molecular structure, functional groups, and the identity of reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound (S=C=N-CH₂-CH₂-CH₂-CH₂-N=C=S), the symmetry of the molecule simplifies the spectrum. We would expect to see two distinct signals corresponding to the two sets of non-equivalent protons:

The protons on the carbons adjacent to the isothiocyanate groups (α-protons at C1 and C4).

The protons on the inner carbons (β-protons at C2 and C3).

The chemical shifts (δ) of these protons are influenced by the electronegativity of the neighboring nitrogen and sulfur atoms in the isothiocyanate group. The signal for the α-protons would be expected to appear further downfield compared to the β-protons. Spin-spin coupling between the adjacent non-equivalent protons would result in splitting of these signals, providing further structural information.

Similarly, the ¹³C NMR spectrum would show two distinct signals due to the molecular symmetry, corresponding to the two different carbon environments (C1/C4 and C2/C3). docbrown.info The chemical shift of the carbon atom in the isothiocyanate group (-N=C=S) would also be a characteristic feature.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | -N-CH ₂- (α-protons) | Downfield | Triplet |

| ¹H | -CH₂-CH ₂-CH₂- (β-protons) | Upfield | Multiplet |

| ¹³C | -N-C H₂- | Downfield | - |

| ¹³C | -CH₂-C H₂-CH₂- | Upfield | - |

| ¹³C | -N=C =S | Very Downfield | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. thermofisher.comsemanticscholar.org For this compound, the most characteristic feature in its IR and Raman spectra is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band typically appears in the region of 2000-2200 cm⁻¹.

Other significant absorptions in the IR spectrum would include:

C-H stretching vibrations of the methylene groups in the butane (B89635) chain, typically observed in the 2850-2960 cm⁻¹ region.

C-H bending (scissoring and rocking) vibrations of the methylene groups, which appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations and would also clearly show the -N=C=S stretching frequency. surfacesciencewestern.com It is also highly sensitive to homo-nuclear bonds like C-C and S-S, which might be relevant in analyzing polymerization products or degradation. surfacesciencewestern.com The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, allowing for unambiguous functional group analysis. thermofisher.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| -N=C=S | Asymmetric Stretch | 2000 - 2200 | Very Strong, Sharp | Strong |

| -CH₂- | Symmetric & Asymmetric Stretch | 2850 - 2960 | Strong | Medium-Strong |

| -CH₂- | Scissoring (Bending) | ~1465 | Medium | Weak |

| C-N | Stretch | 1200 - 1350 | Medium | Medium |

| C-S | Stretch | 600 - 800 | Medium-Weak | Strong |

Mass Spectrometry (MS) in Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk

When this compound is analyzed by mass spectrometry, it is first ionized to form a molecular ion (M⁺). chemguide.co.uk The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound (172.27 g/mol ). sigmaaldrich.com

The molecular ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure. For this compound, logical fragmentation pathways could include:

Cleavage of the C-C bonds within the butane chain.

Cleavage of the C-N bond between the butane chain and the isothiocyanate group.

Rearrangement reactions followed by fragmentation.

The presence of two sulfur atoms in the molecule would also give rise to a characteristic isotopic pattern for the molecular ion and sulfur-containing fragments, with a notable M+2 peak due to the natural abundance of the ³⁴S isotope. whitman.edu Analysis of these fragmentation patterns allows for the confirmation of the structure of this compound and the identification of related products in a reaction mixture. docbrown.info

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Description |

| 172 | [C₆H₈N₂S₂]⁺ | Molecular Ion (M⁺) |

| 114 | [C₄H₈NCS]⁺ | Loss of an NCS radical |

| 86 | [C₄H₈N₂]⁺ | Loss of two S atoms |

| 72 | [CH₂NCS]⁺ | Cleavage of the butane chain |

| 58 | [NCS]⁺ | Isothiocyanate group |

| 54 | [C₄H₆]⁺ | Butadiene cation from rearrangement |

Advanced Research on Biological Activities and Mechanisms of Action of 1,4 Butane Diisothiocyanate

In Vitro Investigations of Cellular Responses

Recent scientific inquiry has focused on the diverse biological effects of 1,4-butane diisothiocyanate at the cellular level. These investigations have unveiled its potential as an antiproliferative agent, its influence on the cellular machinery of division, and its antioxidant capabilities.

Antiproliferative Activity in Cancer Cell Lines

This compound has demonstrated notable antiproliferative activity against various cancer cell lines. Research has shown that isothiocyanates (ITCs), including this compound, can inhibit the growth of cancer cells. nih.gov The antiproliferative effects of ITCs are often linked to their ability to induce cell cycle arrest and apoptosis. nih.govnih.gov Studies comparing different ITCs have revealed that their chemical structure significantly influences their potency. For instance, in a study evaluating a range of ITCs, 1,4-diisothiocyanato butane (B89635) was identified as a highly active agent. nih.gov The antiproliferative activity of many ITCs has been found to exceed that of naturally occurring isothiocyanates. nih.gov

The mechanism behind this antiproliferative action is multifaceted. ITCs have been shown to be more potent against cancerous cells compared to noncancerous ones. nih.gov This selective activity is a key area of research.

Table 1: Antiproliferative Activity of Selected Isothiocyanates

| Compound | Target Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| This compound | MV-4-11 | High antiproliferative activity | nih.govmdpi.com |

| Benzyl (B1604629) isothiocyanate (BITC) | A549, H460, HeLa | Significant reduction in proliferation | nih.govnih.gov |

| Phenethyl isothiocyanate (PEITC) | A549, PC-3, HDFa | Dose-dependent reduction in DNA synthesis | nih.govnih.gov |

| Sulforaphane (B1684495) (SFN) | A549, PC-3, HDFa, MCF7 | Inhibition of cell proliferation | nih.govplos.org |

| Erucin | MCF7, 786-O, Vero-E6 | Inhibition of proliferation, concentration-dependent decrease in cell viability | plos.orgnih.gov |

Tubulin Polymerization Inhibition Studies

A significant mechanism underlying the antiproliferative effects of this compound is its ability to inhibit tubulin polymerization. nih.govmdpi.com Tubulin proteins are the building blocks of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. Disruption of microtubule dynamics can lead to cell cycle arrest and ultimately, cell death.

In vitro studies using cell-free assays have confirmed that 1,4-diisothiocyanato butane is a potent inhibitor of tubulin polymerization, with activity exceeding 85% at a concentration of 25 µM. nih.gov This level of inhibition was among the highest observed in a study comparing sixteen different isothiocyanates. nih.gov The inhibition of tubulin polymerization by ITCs like this compound disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. nih.govpsu.edu

Structure-Activity Relationship (SAR) Analysis of Tubulin Inhibition

The effectiveness of isothiocyanates as tubulin polymerization inhibitors is strongly dependent on their chemical structure. nih.govmdpi.com Research has shown that the presence of the isothiocyanate group alone does not guarantee high activity. researchgate.net

Key findings from SAR studies include:

Bis-isothiocyanates: Compounds with two isothiocyanate groups, such as this compound, have demonstrated high activity. nih.govmdpi.com

Aromatic vs. Aliphatic: Benzyl isothiocyanate (BITC) has been identified as a more potent tubulin polymerization inhibitor compared to phenethyl isothiocyanate (PEITC) and sulforaphane (SFN). nih.govnih.gov

Chain Length and Substituents: The length of the carbon chain and the presence of other functional groups significantly influence the inhibitory potential. nih.gov For example, structurally simple compounds like ethyl isothiocyanate show low activity. nih.gov

In silico studies, which involve computer simulations of the interaction between isothiocyanates and tubulin, have been employed to better understand these structure-activity relationships. nih.govresearchgate.net These models help to analyze the binding of ITCs to tubulin and how this interaction affects the polymerization process. nih.govnih.gov

Identification of Tubulin Cysteine Targets

Isothiocyanates are known to form covalent bonds with proteins, and tubulin has been identified as a major target. nih.gov Specifically, ITCs react with the cysteine residues of tubulin. nih.govresearchgate.net Mass spectrometry analysis has been used to identify the specific cysteine residues that are modified by ITCs. nih.gov

For example, studies with BITC have shown that it can modify up to twelve cysteine residues on tubulin, making it a strong modifier. researchgate.net In contrast, PEITC modifies nine cysteine residues, and SFN modifies only four. researchgate.net The covalent modification of these cysteine residues is believed to be a key mechanism by which ITCs disrupt tubulin function and inhibit microtubule polymerization. nih.gov One of the identified cysteine targets is Cys347 in the α-tubulin chain. nih.gov

Cell Cycle Arrest Induction (e.g., G2/M Phase)

A direct consequence of tubulin polymerization inhibition by this compound is the induction of cell cycle arrest, primarily in the G2/M phase. nih.govmdpi.com The G2/M phase is the stage of the cell cycle where the cell prepares for and undergoes mitosis (cell division). By disrupting the formation of the mitotic spindle, ITCs prevent the cell from properly completing mitosis, leading to an accumulation of cells in this phase. plos.orgspandidos-publications.com

Flow cytometry analysis has been a crucial tool in demonstrating this effect. Studies have shown a significant correlation between the ability of an isothiocyanate to inhibit tubulin polymerization and its capacity to induce G2/M arrest. nih.govmdpi.com For example, treatment of MV-4-11 cells with potent tubulin polymerization inhibitors, including this compound, resulted in a clear arrest in the G2/M phase. mdpi.com Other isothiocyanates, such as sulforaphane and erucin, have also been shown to cause G2/M phase arrest in various cancer cell lines. plos.orgnih.govspandidos-publications.comthno.org

Table 2: Induction of Cell Cycle Arrest by Isothiocyanates

| Compound | Cell Line(s) | Phase of Cell Cycle Arrest | Reference(s) |

|---|---|---|---|

| This compound | MV-4-11 | G2/M | mdpi.com |

| Sulforaphane (SFN) | Rabbit articular chondrocytes, MCF-7, MDA-MB-231, PANC-1 | G2/M | spandidos-publications.comthno.orgaacrjournals.org |

| Benzyl isothiocyanate (BITC) | SKM/VCR | S phase | mdpi.com |

| Erucin | MCF7, 786-O, Vero-E6 | G2/M | plos.orgnih.gov |

Antioxidant Properties

In addition to their anticancer activities, some isothiocyanates have been investigated for their antioxidant properties. royalsocietypublishing.orgdatadryad.org Antioxidants are compounds that can protect cells from damage caused by reactive oxygen species (ROS), which are highly reactive molecules that can damage DNA, proteins, and lipids.

Studies on various isothiocyanate derivatives have shown that they can act as efficient scavengers of hydroxyl radicals (HO•), a highly reactive type of ROS. royalsocietypublishing.org The antioxidant activity of these compounds is influenced by their chemical structure. royalsocietypublishing.org For example, allylisothiocyanate has been identified as a particularly effective HO•-scavenger. royalsocietypublishing.org While direct studies on the antioxidant properties of this compound are less common in the provided search results, the general antioxidant potential of the isothiocyanate class of compounds is an area of active research. royalsocietypublishing.orgdatadryad.org

Antimicrobial Efficacy (Antibacterial and Antifungal)

Recent studies have highlighted the antimicrobial potential of isothiocyanates, including this compound and its derivatives. Research has demonstrated that various isothiocyanates exhibit fungitoxic activities. For instance, a study identified 13 out of 31 tested natural and semisynthetic isothiocyanates as effective fungicides against common plant pathogens, both individually and in synergistic combinations. apsnet.org The fungitoxic properties of these compounds are linked to their physicochemical characteristics, with effective compounds showing higher lipophilicity and bioaccumulation potential. apsnet.org

In the realm of antibacterial research, isothiocyanates have shown effectiveness against multi-drug resistant bacteria. For example, purified isothiocyanates from cruciferous plants were evaluated against methicillin-resistant Staphylococcus aureus (MRSA), with benzyl-isothiocyanate being particularly effective. researchgate.net The antibacterial efficacy is closely tied to the chemical structure of the isothiocyanate. researchgate.net Furthermore, certain acyclic diamines, which share structural similarities with diisothiocyanates, have demonstrated significant antimicrobial and antibiofilm activity against multi-drug resistant Staphylococcus aureus. frontiersin.org Specifically, a compound designated as ADM 3, a derivative of butane-1,4-diamine, showed potent antimicrobial and antibiofilm properties. frontiersin.org The essential oils from Brassica juncea, which contain isothiocyanates like allyl isothiocyanate and 1-butene-4-isothiocyanate, have also been recognized for their antimicrobial potential. medcraveonline.com

Table 1: Antimicrobial Activity of Isothiocyanates and Related Compounds

| Compound/Source | Target Organism | Observed Effect | Reference |

| Various Isothiocyanates | Plant pathogenic fungi | Fungitoxic activity, synergistic effects | apsnet.org |

| Benzyl-isothiocyanate | Methicillin-resistant Staphylococcus aureus (MRSA) | Strong antibacterial effectiveness | researchgate.net |

| ADM 3 (acyclic diamine) | Multi-drug resistant Staphylococcus aureus | Antimicrobial and antibiofilm activity | frontiersin.org |

| Brassica juncea essential oil | General microbes | Antimicrobial potential | medcraveonline.com |

In Vivo Research and Pharmacological Effects

Studies on Organ-Specific Effects (e.g., Testicular-Pituitary Axis)

In vivo studies have investigated the effects of 1-isothiocyanato-4-methyl sulfonyl butane (often referred to as sulforaphane, a related isothiocyanate) on the testicular-pituitary axis, particularly in models of testicular dysfunction. Research has shown that this compound can provide protective effects against testicular damage induced by agents like cisplatin. researchgate.netnih.govresearchgate.net Specifically, it has been observed to ameliorate cisplatin-induced testicular toxicity. nih.govdntb.gov.ua These studies suggest a modulatory role of this isothiocyanate on the testicular-pituitary axis, helping to mitigate damage and preserve function. researchgate.netnih.gov

Modulation of Oxidative Stress Markers (e.g., TOS, OSI)

A key aspect of the pharmacological effects of 1-isothiocyanato-4-methyl sulfonyl butane is its ability to modulate oxidative stress. Studies have demonstrated that this compound can reverse the increase in testicular Total Oxidant Status (TOS) and Oxidative Stress Index (OSI) induced by toxins like cisplatin. researchgate.netnih.gov This suggests a potent antioxidant effect, contributing to its protective capabilities in tissues. The compound works by enhancing the body's antioxidant defenses. nih.govconicet.gov.ar

Effects on Hormone Production (e.g., Testosterone)

Research has also shed light on the influence of 1-isothiocyanato-4-methyl sulfonyl butane on hormone production, particularly testosterone (B1683101). In studies involving cisplatin-induced testicular dysfunction, this isothiocyanate was found to reverse the decrease in intra-testicular testosterone levels. researchgate.netnih.gov This hormonal regulation is a crucial component of its protective effect on the male reproductive system. researchgate.net

Table 2: In Vivo Effects of 1-Isothiocyanato-4-methyl sulfonyl butane

| Parameter | Model | Effect | Reference |

| Testicular-Pituitary Axis | Cisplatin-induced testicular toxicity in rats | Modulatory and protective effects | researchgate.netnih.govdntb.gov.ua |

| Oxidative Stress (TOS, OSI) | Cisplatin-induced testicular toxicity in rats | Reversal of increased TOS and OSI | researchgate.netnih.gov |

| Testosterone Production | Cisplatin-induced testicular toxicity in rats | Reversal of decreased intra-testicular testosterone | researchgate.netnih.govresearchgate.net |

Molecular Mechanisms and Signaling Pathways

Covalent Modification of Cellular Targets

The biological activity of isothiocyanates like this compound is fundamentally linked to their ability to form covalent bonds with cellular macromolecules. The highly reactive isothiocyanate group (–N=C=S) can react with nucleophiles, particularly the thiol groups of cysteine residues in proteins. nih.govrsc.org This covalent modification was first described decades ago in the context of carcinogen binding to tissue proteins. acs.org

This mechanism allows isothiocyanates to interact with and modulate the function of a wide range of cellular proteins. nih.gov For example, sulforaphane, a well-studied isothiocyanate, has been shown to covalently bind to and inhibit the activity of the transglutaminase 2 protein, which is implicated in cancer. nih.gov This interaction alters the protein's conformation and suppresses its function. nih.gov The ability to covalently modify proteins is a key reason for the diverse biological effects of isothiocyanates, from anticancer to antioxidant activities. acs.orgaacrjournals.org

Investigation of Multi-Targeted Interactions

There is currently no specific research available that details the multi-targeted interactions of this compound. While other isothiocyanates, such as sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane], are well-studied for their ability to interact with multiple cellular targets to exert effects like chemoprevention, similar comprehensive studies for this compound have not been published in the available literature. Research on isothiocyanates often highlights their potential in targeting various proteins and pathways, but these findings are compound-specific and cannot be directly extrapolated to this compound without dedicated investigation.

Role in Enzyme Inhibition (e.g., Cytochrome P450)

Specific studies detailing the role of this compound in the inhibition of enzymes, including the Cytochrome P450 (CYP450) family, are not present in the current body of scientific literature. Research into the inhibitory effects of isothiocyanates on CYP450 enzymes has been conducted on other members of this chemical class. For instance, various isothiocyanates have been identified as potential inhibitors of aldehyde dehydrogenase (ALDH), which can be relevant in cancer therapy. However, no studies have specifically tested or confirmed this compound for this activity. Therefore, its profile as an inhibitor of CYP450 or other major enzyme systems remains uncharacterized.

Biodegradation Products and Biological Impact

Research on the biodegradation of this compound is not explicitly available. However, extensive research has been conducted on its close structural analog, 1,4-butane diisocyanate (BDI) , particularly in the context of biodegradable polyurethanes used in biomedical applications.

Analysis of Diamine Release and its Biological Implications

For the related compound, 1,4-butane diisocyanate (BDI), studies on its degradation show that it breaks down to release 1,4-diaminobutane (B46682) , also known as putrescine. 4medchem.com This degradation product is a naturally occurring polyamine involved in cellular processes and can promote cell growth and differentiation, an effect considered advantageous in tissue engineering applications. 4medchem.com Long-term in-vivo studies on polyurethane foams made from BDI concluded that the material is biocompatible and almost completely resorbed over time, with macrophages processing the material remnants. nih.gov

It is chemically plausible that this compound would also degrade to 1,4-diaminobutane. However, without specific experimental data, this remains a hypothesis. The biological implications of diamine release from a diisothiocyanate-based polymer would require dedicated toxicological and biocompatibility studies.

Comparative Biodegradability with Other Diisothiocyanates/Diisocyanates

Direct comparative studies on the biodegradability of this compound versus other diisothiocyanates or diisocyanates are not available.

However, comparisons have been made among various diisocyanates used in biomedical polymers. Aliphatic diisocyanates like 1,4-butane diisocyanate (BDI) and L-lysine diisocyanate (LDI) are often favored over aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). This preference is due to the nature of their degradation products. While BDI and LDI degrade into non-toxic or biocompatible by-products (putrescine and lysine, respectively), aromatic diisocyanates can release toxic aromatic diamines, which are known to be carcinogenic and mutagenic. 4medchem.com

The table below summarizes the degradation characteristics of various diisocyanates, as specific comparative data for this compound is unavailable.

| Compound Name | Abbreviation | Degradation Product | Biological Implication of Product |

| 1,4-Butane Diisocyanate | BDI | Putrescine (1,4-diaminobutane) | Naturally occurring; enhances cell growth. 4medchem.com |

| Hexamethylene Diisocyanate | HDI | Hexamethylene diamine | Toxic to organs like the liver and kidney. 4medchem.com |

| L-Lysine Diisocyanate | LDI | Lysine | A non-toxic essential amino acid. 4medchem.com |

| Toluene Diisocyanate | TDI | Toluenediamine | Toxic aromatic diamine; carcinogenic and mutagenic. 4medchem.com |

| Methylene Diphenyl Diisocyanate | MDI | Methylene dianiline | Toxic aromatic diamine. |

| Isophorone Diisocyanate | IPDI | Isophorone diamine | Less toxic than aromatic diamines. 4medchem.com |

Research Findings on this compound in Advanced Materials Science and Engineering

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of available research on the applications of This compound in the specific fields of advanced materials science and engineering as outlined in the query. The requested topics—including the synthesis of biocompatible polyurethanes and polyureas for meniscal scaffolds, drug delivery systems, bone tissue engineering, soft tissue engineering, and the development of degradable polymeric systems—are areas where extensive research has been conducted on a structurally similar but chemically distinct compound: 1,4-butane diisocyanate (BDI) .

Chemical supplier databases confirm the existence and commercial availability of this compound (CAS Number: 4430-51-7). However, its use in the synthesis of advanced polymeric materials for biomedical applications is not documented in the accessible scientific literature. The isothiocyanate functional group (-N=C=S) has different reactivity compared to the isocyanate group (-N=C=O), which would lead to the formation of polythioureas rather than polyurethanes when reacted with diols. While polythioureas are a class of polymers with potential for various applications, specific research detailing their synthesis from this compound for the biomedical applications listed does not appear to be published.

In contrast, 1,4-butane diisocyanate (BDI) is widely cited as a monomer for creating biocompatible and biodegradable polyurethanes. This research highlights BDI's role as an aliphatic diisocyanate, which is often preferred over aromatic diisocyanates because its degradation products are considered less toxic. Studies frequently describe the synthesis of polyurethanes using BDI for applications such as scaffolds in tissue engineering, including for meniscal and cartilage repair, due to their favorable mechanical properties and biocompatibility.

Given the strict requirement to focus solely on This compound , it is not possible to provide an article on its applications in the specified areas of polymeric materials design and fabrication. The available scientific data does not support the creation of content for the requested outline.

Applications of 1,4 Butane Diisothiocyanate in Advanced Materials Science and Engineering

Polymeric Materials Design and Fabrication

Integration into Waterborne Polyurethanes for Controlled Biodegradability

The incorporation of specific monomers into polymer backbones is a key strategy for engineering materials with controlled biodegradability. In the field of waterborne polyurethanes (WPUs), this approach is critical for developing materials for biomedical applications like tissue engineering scaffolds, where a predictable degradation rate is essential. nih.gov While direct studies on 1,4-butane diisothiocyanate in WPUs are not extensively detailed, the principles can be understood from analogous systems using 1,4-butanediol (B3395766) (BDO) as a chain extender in biodegradable polyurethanes.

In poly(ε-caprolactone) (PCL)-based waterborne polyurethanes, the BDO content significantly influences the polymer structure and, consequently, its degradation performance. researchgate.net The introduction of BDO modifies the hard-segment content, which in turn affects the material's susceptibility to both enzymatic and hydrolytic degradation. researchgate.net Similarly, introducing polyethylene (B3416737) glycol (PEG) into PCL-based biodegradable WPUs can alter properties like hydrophilicity and crystallinity, which also impacts the rate of biodegradation. rsc.org

Thermomechanical Properties of this compound-Based Polymers

The thermomechanical properties of polymers are intrinsically linked to their molecular structure, particularly the nature of their constituent monomers. For segmented polyurethanes, and by analogy poly(thiourethane)s, these properties are governed by the microphase separation between the soft and hard segments. The structure of the diisocyanate (or diisothiocyanate) and the chain extender, which form the hard segments, is crucial in determining the degree of phase miscibility and the resulting mechanical performance. mdpi.com

Studies on polyurethanes synthesized from poly(ε-caprolactone) (PCL) and 1,4-butane diisocyanate (BDI), a structural analog of this compound, provide significant insight. These polymers exhibit a wide range of mechanical properties depending on the hard segment content. nih.govresearchgate.net Increasing the hard segment content leads to a higher melting point and can influence the degree of crystallinity. nih.govresearchgate.net This directly impacts the material's stiffness, strength, and elasticity. For instance, PCL-BDI based polyurethanes have been synthesized with molecular weights between 78 and 160 kg/mol . nih.govresearchgate.net

The mechanical properties of these analogous polymers can be fine-tuned, as shown in the table below.

| Property | Value Range |

| Young's Modulus | 30 – 264 MPa |

| Strain at Break | 870 – 1200% |

| Tear Strength | 97 – 237 kJ/m² |

| Hard Segment Melting Point | 78 – 122 °C |

This data is based on polyurethanes synthesized with 1,4-butane diisocyanate. nih.govresearchgate.net

Polymers based on this compound would form hard segments composed of thiourethane linkages. The difference in bond nature compared to urethanes would influence hydrogen bonding, chain packing, and the degree of phase separation, thereby affecting the thermomechanical profile. It is anticipated that these materials would similarly exhibit tunable properties based on the hard segment concentration, allowing for their design into materials ranging from soft elastomers to more rigid plastics.

Reagent in Chemical Synthesis for Complex Molecules

Beyond its role as a monomer in polymerization, this compound serves as a versatile bifunctional reagent in organic synthesis for the construction of complex molecules. The two isothiocyanate groups provide reactive sites for coupling with various nucleophiles, enabling its use as a linker or spacer molecule.

The fundamental reactivity of the isothiocyanate group involves its reaction with nucleophiles such as amines, alcohols, and thiols to form thiourea (B124793), thiocarbamate, and dithiocarbamate (B8719985) linkages, respectively. The presence of two such groups in this compound allows it to connect two separate molecular entities or to participate in cyclization reactions.

This reactivity is demonstrated in the synthesis of complex molecular derivatives. For example, isothiocyanates are used to link different chemical moieties together. In one synthetic strategy, an isothiocyanate-functionalized molecule was reacted with various diols, including 1,4-butanediol, to create larger, symmetrical intermediate compounds. nih.gov This highlights the role of the isothiocyanate group as a reliable functional handle for covalent modification.

As a bifunctional cross-linking agent, this compound can be used to bridge two equivalents of a substrate molecule, resulting in a larger, symmetrical product with a central butane-bis(thiourea) or butane-bis(thiocarbamate) core. This capability is valuable for creating specific molecular architectures, such as bivalent ligands for biological targets or building blocks for supramolecular assemblies.

Advanced Materials for Sensing and Catalysis (Hypothetical)

The unique electronic and structural characteristics of the isothiocyanate group and its derivatives suggest hypothetical applications for materials derived from this compound in the fields of chemical sensing and catalysis.

Sensing Applications: Materials functionalized with thiourea or thiocarbamate groups, which can be readily synthesized from this compound, have the potential to act as chemosensors. The sulfur and nitrogen atoms in these linkages can act as coordination sites for heavy metal ions. A polymer or a surface functionalized with this compound could be designed as a colorimetric or fluorescent sensor. Upon binding a target metal ion, the electronic properties of the material could be perturbed, leading to a detectable optical response. The bifunctional nature of the molecule could allow for the creation of specific binding pockets, potentially enhancing the selectivity of the sensor.

Catalysis Applications: Thiourea derivatives are known to function as effective hydrogen-bond donors, a property that has been widely exploited in the field of organocatalysis. Materials incorporating the 1,4-butane-bis(thiourea) moiety could be developed as heterogeneous catalysts. By immobilizing this structure onto a solid support, a recyclable catalyst could be created for reactions such as Michael additions or aldol (B89426) reactions. The flexible butane (B89635) spacer could allow the two thiourea groups to act cooperatively, potentially leading to enhanced catalytic activity or stereoselectivity. Furthermore, these thiourea-containing materials could serve as ligands for transition metal catalysts, modulating their reactivity and selectivity in various organic transformations.

Analytical Methodologies for 1,4 Butane Diisothiocyanate and Its Metabolites/derivatives in Research Settings

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of isothiocyanate analysis, providing the necessary separation of the target analyte from other compounds in a mixture. The choice between liquid and gas chromatography is often dictated by the physicochemical properties of the specific isothiocyanate and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of isothiocyanates, including 1,4-butane diisothiocyanate. It is particularly suitable for less volatile and thermally sensitive compounds. A typical HPLC setup for isothiocyanate analysis employs a reverse-phase column (e.g., C18) for separation.

The mobile phase usually consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like formic acid to improve peak shape and resolution. Detection is commonly achieved using an ultraviolet-visible (UV-Vis) or a Diode Array Detector (DAD), though the lack of a strong native chromophore in many ITCs can limit sensitivity. This limitation is often overcome by derivatization, a strategy discussed in section 5.2.2.

Table 1: Example HPLC Conditions for Isothiocyanate Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse Phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient (e.g., 1:1) |

| Detector | Diode Array Detector (DAD) or UV-Vis |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~272 nm (for derivatized ITCs) |

This interactive table summarizes typical starting conditions for HPLC analysis, which would be optimized for this compound.

Gas Chromatography (GC) is a powerful alternative for the analysis of volatile isothiocyanates. Given that this compound is a solid at room temperature with a relatively high boiling point, GC analysis would require appropriate temperature programming to ensure volatilization without degradation. Some isothiocyanates can undergo thermal degradation in the hot GC injection port, which is a potential limitation of this technique.

In GC, separation is achieved on a capillary column (e.g., VF-5ms). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. Helium is typically used as the carrier gas.

For unambiguous identification and highly sensitive quantification, chromatographic systems are frequently coupled with a mass spectrometer (MS). Both GC-MS and LC-MS are the primary techniques employed for the qualitative and quantitative analysis of isothiocyanates.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable as it combines the versatile separation capabilities of HPLC with the definitive identification power of MS. After separation on the LC column, the analyte is ionized, commonly using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. LC-MS methods have been successfully developed for the simultaneous analysis of multiple isothiocyanates and their precursor glucosinolates.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile ITCs. The separated compounds exiting the GC column are directly ionized (often by electron ionization) and detected by the mass spectrometer. GC-MS provides characteristic fragmentation patterns that serve as a chemical fingerprint for the analyte, allowing for confident identification. Quantification is often performed using selective ion monitoring (SIM), which enhances sensitivity by focusing on specific fragment ions of the target compound.

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a critical prerequisite for successful chromatographic analysis, aimed at isolating the target analyte from the sample matrix and minimizing interference. For isothiocyanates derived from natural sources like cruciferous vegetables, specific steps must be taken to manage enzymatic activity.

When analyzing this compound that originates from the enzymatic hydrolysis of its corresponding glucosinolate precursor (gluconapin), controlling the activity of the myrosinase enzyme is essential. Myrosinase, which is physically separated from glucosinolates in intact plant tissue, is released upon tissue damage and catalyzes the conversion. To accurately measure the native amount of the glucosinolate or to control the conversion process, myrosinase must be deactivated.

Several methods are effective for myrosinase inactivation:

Heat Treatment : This is the most common approach. Methods like steaming, microwaving, and boiling have been shown to effectively deactivate the enzyme. Steaming and microwaving are often preferred as they can preserve a higher content of glucosinolates compared to boiling, where leaching into the water can occur. For example, microwaving can lead to over 90% loss of myrosinase activity. Cooking at temperatures of 60-70°C is often sufficient to inactivate the enzyme.

Freezing : Rapidly freezing plant material, for instance with liquid nitrogen, also halts enzymatic activity.

The choice of method can significantly impact the final measured concentration of both the precursor glucosinolate and the resulting isothiocyanate.

Table 2: Comparison of Myrosinase Deactivation Methods

| Method | Effectiveness | Advantages | Disadvantages |

|---|---|---|---|

| Steaming | High | High retention of glucosinolates | Requires specific equipment |

| Microwaving | High | Rapid and effective | Potential for uneven heating |

| Boiling/Blanching | Moderate to High | Simple procedure | Significant loss of glucosinolates due to leaching |

| Stir-frying | Variable | Less effective; may have higher residual myrosinase activity | Can lead to significant glucosinolate loss |

This interactive table compares common methods used to deactivate the myrosinase enzyme prior to analysis.

Due to the high reactivity, volatility, and often weak UV absorbance of isothiocyanates, pre-column derivatization is a common strategy to improve their stability and detectability, particularly for HPLC analysis. This process involves reacting the isothiocyanate with a reagent to form a more stable, easily detectable derivative.

Common derivatization approaches include:

Reaction with Thiol Compounds : Reagents containing a thiol group, such as N-acetyl-L-cysteine (NAC), readily react with isothiocyanates to form dithiocarbamate (B8719985) derivatives. These derivatives are stable and ionize well, making them ideal for LC-MS analysis. The reaction is typically performed by incubating the sample extract with the NAC reagent.

Cyclocondensation Reactions : The reaction with 1,2-benzenedithiol (B97157) is a highly selective method that forms a derivative, 1,3-benzodithiole-2-thione, which can be quantified. This method is often used for determining the total isothiocyanate content.

Reaction with Ammonia (B1221849) : Incubation with ammonia converts isothiocyanates into their corresponding thiourea (B124793) derivatives. These derivatives possess a UV-absorbing chromophore, enhancing their detection by HPLC-UV.

Derivatization not only improves detection but also allows for the recovery of higher amounts of the isothiocyanate by preventing losses due to volatility during sample processing steps like evaporation.

Spectroscopic Analytical Methods for Structural Characterization in Research

The structural elucidation of this compound in research settings relies on a combination of spectroscopic methods that provide detailed information about its molecular structure, functional groups, and atomic connectivity. These techniques are fundamental for confirming the identity and purity of the compound. The primary methods employed for structural characterization include Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). This fragmentation pattern serves as a molecular fingerprint, aiding in the identification of the compound. The PubChem database records a molecular weight of 172.3 g/mol for this compound.

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in the molecule. The diisothiocyanate functional groups (-N=C=S) exhibit characteristic strong and sharp absorption bands in the IR spectrum. The analysis of the spectrum for this compound reveals vibrations corresponding to the N=C=S stretching, as well as C-H stretching and bending from the butane (B89635) backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) provides precise information about the hydrogen and carbon framework of the molecule.

¹H-NMR spectroscopy identifies the different types of protons and their neighboring environments. For this compound, the spectrum would show signals corresponding to the methylene (B1212753) protons (-CH₂-) of the butane chain.

¹³C-NMR spectroscopy provides information on the carbon skeleton. The spectrum would display distinct peaks for the carbon atoms of the butane chain and the carbon atom of the isothiocyanate group.

Additional spectroscopic techniques such as Raman spectroscopy can also be employed to complement the data from IR spectroscopy, providing further details on the molecular vibrations.

Table 1: Spectroscopic Data for Structural Characterization of this compound

| Analytical Technique | Type of Information Provided | Observed Characteristics for this compound |

|---|---|---|

| Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern | Molecular Weight: 172.3 g/mol. The mass spectrum shows characteristic fragment ions. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Strong absorption bands characteristic of the isothiocyanate (-N=C=S) group. C-H stretching and bending bands from the alkane chain. |

| ¹H-NMR Spectroscopy | Proton environment and connectivity | Signals corresponding to the methylene (-CH₂-) protons of the butane backbone. |

| ¹³C-NMR Spectroscopy | Carbon skeleton framework | Peaks representing the carbon atoms of the butane chain and the isothiocyanate functional group. |

| Raman Spectroscopy | Molecular vibrational modes | Provides complementary information to IR spectroscopy regarding the vibrational modes of the molecule. |

Toxicological Considerations and Risk Assessment in Research and Development

In Vitro Cytotoxicity and Genotoxicity Assessments

Studies on other isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC), demonstrate significant cytotoxic and genotoxic effects. For instance, BITC has been shown to induce concentration-dependent DNA damage in cell-based assays like the comet assay nih.gov. While these findings suggest that 1,4-butane diisothiocyanate may possess similar properties, dedicated in vitro studies are necessary to confirm its specific cytotoxic and genotoxic potential. The Safety Data Sheet for this compound indicates that no data is available for germ cell mutagenicity thermofisher.com.

Table 1: Genotoxicity Data for Related Isothiocyanates

| Compound | Assay | Cell Line | Result | Reference |

|---|---|---|---|---|

| Benzyl Isothiocyanate (BITC) | Comet Assay | HT29 | Concentration-dependent increase in DNA damage | nih.gov |

| Allyl Isothiocyanate (AITC) | Comet Assay | HT29 | Initial increase in DNA damage, which was effectively repaired | nih.gov |

In Vivo Toxicity Studies and Hazard Identification

Comprehensive in vivo toxicity studies specifically for this compound have not been identified in the available scientific literature. Hazard identification is primarily based on general chemical safety information and data from analogous compounds.

Information regarding the acute toxicity of this compound indicates that it is harmful if swallowed, in contact with skin, or inhaled thermofisher.com. It is classified as corrosive and can cause severe skin burns and eye damage thermofisher.com. The compound is also noted as a lachrymator, a substance that irritates the eyes and causes tearing thermofisher.com.

There is a lack of data on the chronic exposure effects of this compound. Long-term studies are essential to understand the potential for cumulative damage or the development of chronic health conditions following repeated low-level exposure.

Table 2: Acute Toxicity Profile of this compound

| Exposure Route | Effect | Classification |

|---|---|---|

| Oral | Harmful | Acute Toxicity, Category 4 |

| Dermal | Harmful | Acute Toxicity, Category 4 |

| Inhalation | Harmful | Acute Toxicity, Category 4 |

| Skin Contact | Corrosive | Causes severe skin burns |

| Eye Contact | Corrosive | Causes severe eye damage |

Data derived from general safety information sheets. thermofisher.comsigmaaldrich.com

Due to its corrosive and irritant nature, the primary targets for organ-specific toxicity following direct exposure are the skin, eyes, and respiratory tract thermofisher.comsigmaaldrich.com. Inhalation can cause severe irritation to the upper respiratory tract sigmaaldrich.com.

Systemic organ-specific toxicity data for this compound is not available. The potential for toxicity to organs such as the liver and kidneys following absorption is unknown. Toxicological assessments of other chemicals often reveal that the liver and kidneys are susceptible to damage because of their central roles in metabolism and excretion sci-hub.st. Without specific studies on this compound, a full assessment of its potential effects on these organs cannot be made.

Sensitization Potential (Respiratory and Dermal)

There is no specific data available to classify the dermal or respiratory sensitization potential of this compound thermofisher.com. However, isothiocyanates as a chemical class are known to have sensitization potential. Some low molecular weight isothiocyanates are recognized as occupational respiratory sensitizers, capable of inducing asthma thegoodscentscompany.comcdc.gov. The mechanism often involves the chemical acting as a hapten, binding to endogenous proteins to form an immunogenic complex nih.gov.

Given that other isothiocyanates can cause skin and respiratory sensitization, it is prudent to handle this compound as a potential sensitizer (B1316253) until specific data becomes available cdc.govecetoc.org.

Degradation Product Toxicology and Risk Management